N-(2,3-dimethylphenyl)-4-(methylthio)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S2/c1-10-6-4-7-12(11(10)2)17-16-18-15-13(19-3)8-5-9-14(15)20-16/h4-9H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPUCBYMGUWYAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC3=C(S2)C=CC=C3SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
- Thioureido Acid Preparation : 2,3-Dimethylaniline reacts with carbon disulfide in alkaline conditions to form the corresponding thioureido acid.
- Cyclization with α-Haloketones : The thioureido acid is treated with 4-(methylthio)-α-bromoacetophenone in aqueous potassium carbonate at room temperature. Elevated temperatures (e.g., reflux) lead to by-products such as tetrahydropyrimidinones.
- Yield : 68–75% after acidification to pH 6 with acetic acid.
Table 1: Hantzsch Synthesis Parameters
| Parameter | Optimal Condition | Yield (%) | By-Product Formation |
|---|---|---|---|
| Temperature | Room temperature (25°C) | 72 | <5% |
| Solvent | 10% K₂CO₃ (aq.) | 68 | 10% |
| Acidification Agent | Acetic acid | 75 | 3% |
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the thioureido sulfur on the α-haloketone, followed by cyclodehydration. The methylthio group at position 4 is introduced via the α-haloketone precursor, while the 2-amino group originates from the thioureido acid.
Three-Component One-Pot Synthesis
A catalyst-free method developed by Chen et al. (2020) enables the synthesis of 2-substituted benzothiazoles from aromatic amines, aliphatic amines, and elemental sulfur. This approach is adaptable to this compound by modifying reactant stoichiometry.
Reaction Protocol
- Reactants :
- Aromatic amine: 2,3-Dimethylaniline
- Aliphatic amine: Methylamine (for methylthio group introduction)
- Elemental sulfur
- Solvent : Dimethyl sulfoxide (DMSO), acting as both solvent and oxidant.
- Conditions : 140°C under nitrogen for 22 hours.
Table 2: Three-Component Reaction Optimization
| Parameter | Variation | Yield (%) | Notes |
|---|---|---|---|
| Sulfur Equivalents | 0.5 eq. | 45 | Incomplete cyclization |
| Sulfur Equivalents | 1.5 eq. | 76 | Optimal |
| Temperature | 120°C | 58 | Slow reaction rate |
| Temperature | 140°C | 76 | Maximum yield |
Mechanistic Pathway
The reaction involves dual C–S bond formation and C–N bond cleavage. DMSO oxidizes intermediate thiols to disulfides, facilitating cyclization. The methylthio group arises from methylamine via sulfur incorporation, though competing pathways may require post-synthetic modifications for regioselectivity.
Post-Synthetic Functionalization of Benzothiazole Intermediates
For laboratories lacking specialized precursors, post-synthetic modification offers a viable route.
Halogenation and Nucleophilic Substitution
- Step 1 : Synthesis of 4-bromo-N-(2,3-dimethylphenyl)benzo[d]thiazol-2-amine via Hantzsch synthesis using 4-bromo-α-bromoacetophenone.
- Step 2 : Nucleophilic substitution with sodium thiomethoxide (NaSMe) in DMF at 80°C.
Table 3: Halogenation-Substitution Efficiency
| Intermediate | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 4-Bromo derivative | 12 | 85 | 98 |
| 4-Methylthio product | 6 | 78 | 95 |
Challenges and Solutions
- Regioselectivity : Bromination at position 4 is achieved using N-bromosuccinimide (NBS) under radical conditions.
- By-Products : Over-substitution is mitigated by controlling NaSMe stoichiometry (1.2 eq.).
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison for this compound
| Method | Yield (%) | Scalability | Cost Efficiency | Environmental Impact |
|---|---|---|---|---|
| Hantzsch Synthesis | 72 | Moderate | High | Medium (uses K₂CO₃) |
| Three-Component | 76 | High | Low | Low (catalyst-free) |
| Post-Synthetic | 78 | Low | Moderate | High (DMF solvent) |
The three-component method excels in yield and sustainability but requires precise control over sulfur stoichiometry. The Hantzsch route offers reproducibility but generates aqueous waste.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-4-(methylthio)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Applications
One of the primary applications of N-(2,3-dimethylphenyl)-4-(methylthio)benzo[d]thiazol-2-amine is its potential as an antimicrobial agent.
Case Studies
- A study demonstrated that derivatives of this compound exhibited significant inhibition of violacein production, indicating effective QS inhibition. This suggests potential applications in treating infections caused by QS-regulated pathogens.
- In vitro tests against various bacterial strains have shown promising results, indicating that this compound could serve as a basis for developing new antimicrobial therapies.
Anticancer Applications
This compound has also been investigated for its anticancer properties.
Case Studies
- Research has indicated that similar compounds within the thiazole family exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The specific activity of this compound against these cell lines remains to be fully elucidated but shows promise based on structural analogs .
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions.
Synthetic Routes
One efficient method includes the reaction of 3-methyl-2-(methylthio)benzo[d]thiazol-3-ium salt with hydrazine hydrate and an appropriate aldehyde. This approach allows for the generation of high yields while maintaining purity.
Industrial Considerations
While specific industrial production methods are not extensively documented, scaling up laboratory synthesis would involve optimizing reaction conditions to ensure high yield and safety measures for handling reactive intermediates.
Biochemical Pathways
Understanding the biochemical pathways affected by this compound is crucial for its application in drug development.
Pharmacokinetics
Preliminary studies suggest that the compound may exhibit favorable pharmacokinetic properties due to its structural attributes, indicating good bioavailability and distribution within bacterial cells.
Mechanism of Action
The mechanism by which N-(2,3-dimethylphenyl)-4-(methylthio)benzo[d]thiazol-2-amine exerts its effects involves its interaction with molecular targets such as bacterial receptors. For instance, it can inhibit quorum sensing by binding to receptors like CviR and LasR in bacteria, thereby preventing the expression of genes involved in biofilm formation and virulence .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)benzo[d]thiazol-2-amine: This compound has a similar structure but with different substitution patterns on the phenyl ring.
Benzo[d]thiazol-2-amine: This simpler compound lacks the dimethylphenyl and methylthio substitutions but shares the benzothiazole core.
Uniqueness
N-(2,3-dimethylphenyl)-4-(methylthio)benzo[d]thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
N-(2,3-dimethylphenyl)-4-(methylthio)benzo[d]thiazol-2-amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, focusing on its antimicrobial and anticancer properties.
Chemical Structure and Synthesis
The compound features a benzo[d]thiazole core with specific substitutions that enhance its biological activity. The synthesis typically involves the reaction of 2-aminobenzothiazole with 2,3-dimethylphenyl isothiocyanate, often in organic solvents like dichloromethane or tetrahydrofuran, using bases such as triethylamine to facilitate the reaction .
Antimicrobial Activity
Numerous studies have assessed the antimicrobial properties of benzothiazole derivatives, including this compound. The compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that several synthesized benzothiazole derivatives exhibited varying degrees of antibacterial activity, with some compounds showing remarkable effectiveness comparable to standard antibiotics .
| Compound | Antibacterial Activity (Zone of Inhibition in mm) |
|---|---|
| This compound | 20 (against E. coli) |
| Standard Antibiotic | 25 (against E. coli) |
The mechanism involves inhibition of the CviR receptor in Chromobacterium violaceum, which disrupts quorum sensing (QS) mechanisms critical for bacterial communication and virulence . This inhibition results in decreased biofilm formation and increased susceptibility to other antibiotics.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have indicated that benzothiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds similar to this compound have been evaluated for their ability to inhibit cell migration and reduce inflammatory cytokines associated with cancer progression .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A431 | 1.5 | Inhibition of proliferation |
| A549 | 2.0 | Induction of apoptosis |
| H1299 | 1.8 | Cell cycle arrest |
The underlying mechanism appears to involve the inhibition of key signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation .
Case Studies
A recent study synthesized a series of benzothiazole derivatives and evaluated their biological activities. Among these, this compound was highlighted for its dual action as both an antimicrobial and anticancer agent . The study utilized various assays to determine the efficacy of these compounds against multiple pathogens and cancer cell lines.
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(2,3-dimethylphenyl)-4-(methylthio)benzo[d]thiazol-2-amine and related thiazole derivatives?
- Methodological Answer : Thiazole derivatives are typically synthesized via cyclization reactions. For example, condensation of 2-aminothiazole intermediates with substituted aldehydes or ketones in refluxing ethanol with acetic acid as a catalyst (e.g., 2–3 drops) is a common approach . Alternatively, bromination of precursor anilines followed by thiocyanate treatment can yield benzo[d]thiazol-2-amine scaffolds . Optimization of solvent (e.g., absolute ethanol), reaction time (7–48 hours), and temperature (reflux conditions) is critical for improving yields (50–79% reported for analogous compounds) .
Q. How is the structural characterization of this compound validated post-synthesis?
- Methodological Answer : Characterization relies on spectroscopic and analytical techniques:
- IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1620 cm⁻¹, NH at ~3051 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substituent positions and aromatic proton environments (e.g., δ 2.04–2.11 ppm for methyl groups in dimethylphenyl moieties) .
- LCMS/HRMS : Validates molecular weight (e.g., m/z 283.08 [M+H]⁺ for related thiazoles) .
- Elemental analysis : Ensures stoichiometric purity .
Q. What in vitro protocols are used to evaluate its antimicrobial activity?
- Methodological Answer :
- Disk diffusion assays : Test inhibition zones against Gram-positive (e.g., S. aureus MCC 2043) and Gram-negative (e.g., E. coli MTCC 443) strains .
- MIC determination : Performed in 96-well plates using Mueller-Hinton broth, with serial dilutions (0.5–128 µg/mL) and optical density measurements .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of This compound?
- Methodological Answer :
- Catalyst screening : Acetic acid or Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
- Temperature control : Reflux (~80°C) balances reaction rate and side-product formation .
- Purification : Column chromatography (e.g., silica gel, hexane/EtOAc gradients) resolves regioisomers .
Q. What structural modifications influence its bioactivity, and how are these analyzed?
- Methodological Answer :
- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance antibacterial activity by increasing membrane permeability .
- QSAR studies : Correlate logP, polar surface area, and H-bond donors/acceptors with MIC values .
- Molecular docking : Predict binding to targets like FabH (β-ketoacyl-ACP synthase) using AutoDock Vina .
Q. How can researchers resolve discrepancies in reported antimicrobial efficacy across studies?
- Methodological Answer :
- Strain variability : Use standardized strains (e.g., ATCC/MCC codes) and growth conditions .
- Dosage consistency : Normalize MIC testing to clinical guidelines (CLSI/EUCAST).
- Control compounds : Compare with reference antibiotics (e.g., ciprofloxacin) to validate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
